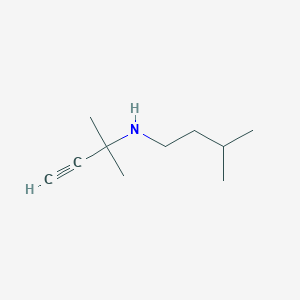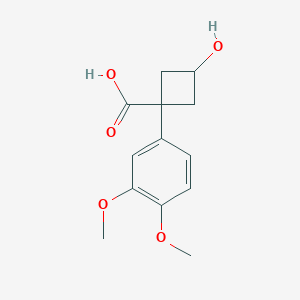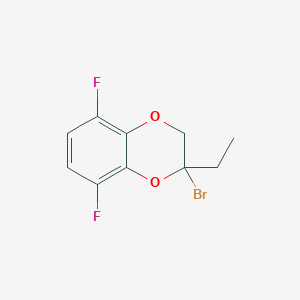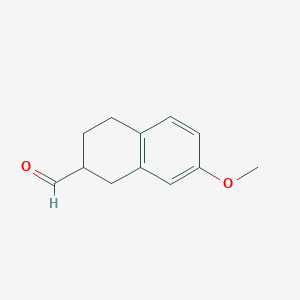![molecular formula C11H14BrNO B13203737 [3-(3-Bromophenyl)pyrrolidin-3-yl]methanol](/img/structure/B13203737.png)
[3-(3-Bromophenyl)pyrrolidin-3-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(3-Bromophenyl)pyrrolidin-3-yl]methanol: is an organic compound that features a pyrrolidine ring substituted with a bromophenyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(3-Bromophenyl)pyrrolidin-3-yl]methanol typically involves the reaction of 3-bromobenzaldehyde with pyrrolidine in the presence of a reducing agent. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: A base such as sodium hydroxide or potassium carbonate may be used to facilitate the reaction.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The bromophenyl group can undergo reduction to form a phenyl group.
Substitution: The bromine atom can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Formation of [3-(3-Bromophenyl)pyrrolidin-3-yl]carboxylic acid.
Reduction: Formation of [3-(3-Phenyl)pyrrolidin-3-yl]methanol.
Substitution: Formation of various substituted pyrrolidinylmethanol derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Activity Studies: Investigated for potential biological activities such as antimicrobial or anticancer properties.
Medicine:
Drug Development: Potential use in the development of new pharmaceuticals due to its structural features.
Industry:
Material Science: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [3-(3-Bromophenyl)pyrrolidin-3-yl]methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. The bromophenyl group may play a role in binding to target sites, while the pyrrolidine ring could influence the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
- [3-(3-Chlorophenyl)pyrrolidin-3-yl]methanol
- [3-(3-Fluorophenyl)pyrrolidin-3-yl]methanol
- [3-(3-Methylphenyl)pyrrolidin-3-yl]methanol
Comparison:
- Uniqueness: The presence of the bromine atom in [3-(3-Bromophenyl)pyrrolidin-3-yl]methanol imparts unique reactivity and potential biological activity compared to its chloro, fluoro, and methyl analogs.
- Reactivity: The bromine atom can be more easily substituted compared to chlorine or fluorine, providing a versatile platform for further chemical modifications.
Properties
Molecular Formula |
C11H14BrNO |
|---|---|
Molecular Weight |
256.14 g/mol |
IUPAC Name |
[3-(3-bromophenyl)pyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C11H14BrNO/c12-10-3-1-2-9(6-10)11(8-14)4-5-13-7-11/h1-3,6,13-14H,4-5,7-8H2 |
InChI Key |
MLESXDLJVFIHQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1(CO)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl spiro[azetidine-3,2'-bicyclo[3.1.0]hexane]-2-carboxylate](/img/structure/B13203667.png)





![N-[1-(4-Ethylphenyl)ethyl]cyclopropanamine](/img/structure/B13203705.png)

![1-[(4-Bromo-3-fluorophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13203712.png)
![2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid](/img/structure/B13203727.png)
methyl]-1H-1,2,3-triazol-4-yl}methyl)amine](/img/structure/B13203731.png)

![1-[(2-Methylphenyl)sulfanyl]propan-2-one](/img/structure/B13203736.png)
